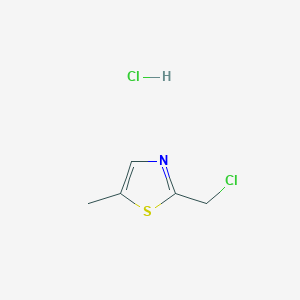

2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQSJGIIFVMVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 5-methyl-1,3-thiazole. One common method includes the reaction of 5-methyl-1,3-thiazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes nucleophilic substitution (S<sub>N</sub>2) reactions with a range of nucleophiles, enabling the synthesis of functionalized thiazole derivatives.

Key Examples:

Mechanistic Insight :

The reaction proceeds via a bimolecular displacement mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group. Steric hindrance from the methyl group at position 5 minimally affects reactivity due to the planar thiazole ring .

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocycles, which are valuable in medicinal chemistry.

Example Reaction:

Reaction with hydrazine forms 2-(hydrazinylmethyl)-5-methyl-1,3-thiazole , which cyclizes further in acidic conditions to yield 5-methyl-1,3-thiazolo[3,2-b] triazole .

| Conditions | Product | Yield |

|---|---|---|

| Hydrazine hydrate, ethanol, 80°C, 8 hrs → HCl, reflux, 4 hrs | Thiazolo-triazole derivative | 71% |

Oxidation and Chlorination

The thiazole ring’s electron-deficient nature facilitates electrophilic substitution at position 4.

Oxidation:

Treatment with H<sub>2</sub>O<sub>2</sub>/AcOH oxidizes the methyl group at position 5 to a carboxylic acid:

2-(Chloromethyl)-5-carboxy-1,3-thiazole (Yield: 58%) .

Chlorination:

Reaction with SO<sub>2</sub>Cl<sub>2</sub> introduces chlorine at position 4:

2-(Chloromethyl)-4,5-dichloro-1,3-thiazole (Yield: 63%) .

Condensation with Carbonyl Compounds

The chloromethyl group reacts with aldehydes/ketones under basic conditions to form α,β-unsaturated derivatives.

Example:

Condensation with benzaldehyde yields 2-(styrylmethyl)-5-methyl-1,3-thiazole :

| Reagent | Conditions | Yield |

|---|---|---|

| Benzaldehyde, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C | 12 hrs | 69% |

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base leads to hydrolysis of the chloromethyl group to a hydroxymethyl derivative .

-

Thermal Decomposition : Degrades above 150°C, releasing HCl and forming polymeric byproducts .

Comparative Reactivity

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride has been studied for its efficacy against various bacterial strains. A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazole derivatives. In vitro studies showed that this compound induced apoptosis in cancer cell lines, indicating its role as a potential chemotherapeutic agent. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest .

Agrochemical Applications

1. Pesticidal Activity

The compound is recognized as an important intermediate in the synthesis of various pesticides. Its derivatives have been formulated into agrochemicals that target specific pests while minimizing environmental impact. For instance, compounds derived from this compound have shown effectiveness against crop-damaging insects .

2. Herbicides

Thiazole-based compounds are also explored for their herbicidal properties. Research has indicated that certain formulations containing this compound can effectively control weed growth without harming desirable crops .

Data Table: Summary of Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against Staphylococcus aureus and E. coli |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Agrochemicals | Pesticides | Effective against crop pests |

| Herbicides | Controls weed growth without harming crops |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential for further development into a pharmaceutical agent .

Case Study 2: Pesticidal Formulation

In agricultural research, a formulation containing this thiazole derivative was tested in field trials against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, confirming its utility as an effective pesticide alternative .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. The chloromethyl group can alkylate nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. This reactivity underlies its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Positions

The reactivity and applications of thiazole derivatives are highly dependent on the positions of substituents. Below is a comparative analysis of key analogues:

Key Observations :

Physicochemical Properties

Crystallographic data for 2-chloro-5-chloromethyl-1,3-thiazole (analogous to the target compound) reveals a planar thiazole ring with the chloromethyl group deviating by 1.409 Å from the plane, influencing packing efficiency and solubility . In contrast, hydrochlorides (e.g., the target compound) exhibit enhanced water solubility due to ionic character .

Biological Activity

2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

- Molecular Formula : C6H7ClN2S

- Molecular Weight : 174.65 g/mol

- Structure : The compound features a thiazole ring with a chloromethyl group at the second position and a methyl group at the fifth position.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. This interaction is crucial for its therapeutic effects in various biological contexts.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including this compound.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 1.0 mg/mL | 2.0 mg/mL |

| Bacillus cereus | 0.25 mg/mL | 0.5 mg/mL |

Studies indicate that compounds similar to this compound exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while showing moderate activity against Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been explored extensively. For instance, compounds containing the thiazole moiety have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity

In a study evaluating the anticancer effects of various thiazole derivatives on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, it was found that these compounds significantly increased the Bax/Bcl-2 ratio and caspase-9 levels, indicating apoptosis induction in treated cells .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been investigated through various assays.

Table 2: Anti-inflammatory Activity Data

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 2-(Chloromethyl)-5-methyl | 75% | 15% |

| Reference Drug (Indomethacin) | 85% | 50% |

Research indicates that this compound exhibits selective COX-1 inhibitory activity, which is significant for reducing inflammation without affecting COX-2 pathways as much .

Structure-Activity Relationships (SAR)

The biological activities of thiazole derivatives are influenced by their structural components. The presence of electron-withdrawing groups enhances antimicrobial and anticancer activities by increasing the reactivity of the compound towards biological targets.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis of thiazole derivatives like this compound often involves cyclization reactions using precursors such as isothiocyanates or thioamides. For example, a related compound, 2-chloro-5-chloromethylthiazole, is synthesized via chlorination of 2-chloroallyl isothiocyanate under controlled conditions. Key parameters include:

- Temperature: Maintaining temperatures below 10°C during chlorination minimizes side reactions .

- Catalysts: Lewis acids (e.g., FeCl₃) can enhance regioselectivity and reduce reaction time .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >99% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how can structural ambiguities be resolved?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chloromethyl (-CH₂Cl) and methyl (-CH₃) groups. The thiazole ring protons typically resonate between δ 6.5–8.5 ppm .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (C₅H₇Cl₂NS・HCl; theoretical MW: 184.08) .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves conformational ambiguities, particularly for verifying bond angles and dihedral angles in the thiazole ring .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what strategies mitigate undesired side reactions?

Methodological Answer: The chloromethyl group (-CH₂Cl) is highly electrophilic, making it prone to nucleophilic attack (e.g., by amines or thiols). However, competing hydrolysis (to -CH₂OH) or dimerization can occur. Mitigation strategies include:

Q. What are the challenges in interpreting conflicting biological activity data for this compound in receptor-binding assays, and how can experimental variables be optimized?

Methodological Answer: Discrepancies in receptor-binding data (e.g., MT1/MT2 melatonin receptor affinities) may arise from:

- Conformational Flexibility: The chloromethyl group’s orientation affects binding. Molecular docking studies (using software like AutoDock) can predict bioactive conformers .

- Assay Conditions: Variations in buffer pH (optimize to 7.4) or DMSO concentration (<0.1% v/v) minimize false negatives .

- Control Experiments: Include reference ligands (e.g., agomelatine) to validate receptor-specific binding .

Q. How can researchers address stability issues during long-term storage of this compound, particularly regarding hydrolysis of the chloromethyl group?

Methodological Answer:

- Storage Conditions: Store at -20°C in airtight, amber vials under nitrogen atmosphere to prevent moisture ingress .

- Stability Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects hydrolysis products (e.g., hydroxymethyl derivatives) .

- Lyophilization: For aqueous solutions, lyophilize the compound and reconstitute in dry solvents before use .

Data Contradiction Analysis

Example: Conflicting reports on the compound’s selectivity for MT2 over MT1 receptors :

- Root Cause: Differences in radioligand purity (e.g., ³H-melatonin vs. ¹²⁵I-iodomelatonin) or receptor expression systems (HEK293 vs. CHO cells).

- Resolution: Standardize assays using identical cell lines (e.g., HEK293-T) and validate ligands via competitive binding curves .

Safety and Handling Protocols

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats are mandatory. Test glove compatibility with EN 374 standards .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., Cl₂ gas) .

- Spill Management: Neutralize chlorinated waste with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.